molecular formula C8H11Cl2N3 B1378244 3-Amino-6-methyl-4-azaindole dihydrochloride CAS No. 1260383-52-5

3-Amino-6-methyl-4-azaindole dihydrochloride

Cat. No.: B1378244
CAS No.: 1260383-52-5
M. Wt: 220.1 g/mol
InChI Key: SIFMSPUVWTYYES-UHFFFAOYSA-N
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Description

3-Amino-6-methyl-4-azaindole dihydrochloride is a chemical building block specifically designed for pharmaceutical research and development. Azaindoles are privileged structures in medicinal chemistry, valued as bioisosteres of purines and indoles, which can enhance key drug-like properties such as aqueous solubility and overall pharmacokinetic profiles . The 4-azaindole scaffold, in particular, is a key structural motif in the exploration of novel therapeutic agents. This dihydrochloride salt form offers improved solubility for various synthetic applications. Researchers utilize this compound as a versatile precursor in the synthesis of more complex molecules, particularly through functionalization at its reactive amino group . Potential applications span multiple drug discovery areas, as azaindole cores are found in investigational compounds targeting kinases, viral entry, and various other biological targets . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c1-5-2-7-8(11-3-5)6(9)4-10-7;;/h2-4,10H,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFMSPUVWTYYES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN2)N)N=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-methyl-4-azaindole dihydrochloride typically involves the construction of the indole ring system followed by the introduction of the amino and methyl groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the indole ring. The reaction conditions often include heating the precursors in the presence of catalysts or under reflux .

Industrial Production Methods

Industrial production of 3-Amino-6-methyl-4-azaindole dihydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-methyl-4-azaindole dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted indole compounds .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Anticancer Properties
Research indicates that 3-amino-6-methyl-4-azaindole dihydrochloride exhibits promising anticancer activity. It has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including:

  • Kinase Inhibition : The compound acts as a kinase inhibitor, potentially affecting pathways critical for tumor growth such as the PI3K pathway. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Cell Cycle Modulation : By targeting cyclin-dependent kinases (CDKs), it may disrupt the cell cycle progression, further contributing to its anticancer effects.

Antiviral Activity
The compound has also been investigated for its antiviral properties. Azaindoles, including this compound, are known to interfere with viral replication by targeting essential viral proteins or polymerases. Preliminary studies suggest activity against various viruses, making it a candidate for antiviral drug development.

Antimicrobial Effects
In addition to anticancer and antiviral activities, 3-amino-6-methyl-4-azaindole dihydrochloride may possess antimicrobial properties. Compounds within the azaindole class have shown broad-spectrum antimicrobial effects, indicating potential applications in treating bacterial and fungal infections.

Agricultural Applications

The compound's heterocyclic nature makes it suitable for use in agrochemicals. Research has highlighted its potential as:

  • Fungicides : Similar compounds have demonstrated effective fungicidal activity against a range of phytopathogenic fungi. This suggests that 3-amino-6-methyl-4-azaindole dihydrochloride could be developed into a fungicide for agricultural use .
  • Pesticides : There is evidence supporting the use of azaindole derivatives as effective agents against insect and acarid pests, which could contribute to integrated pest management strategies in agriculture .

Structure–Activity Relationship (SAR)

A detailed analysis of the structure–activity relationship (SAR) of 3-amino-6-methyl-4-azaindole dihydrochloride reveals that modifications at specific positions on the azaindole core can significantly influence its biological activity. For instance:

  • Methylation or other substitutions at the indole nitrogen can enhance or diminish activity against specific targets, such as Trypanosoma brucei, the causative agent of African sleeping sickness.

Synthesis and Chemical Reactions

The synthesis of 3-amino-6-methyl-4-azaindole dihydrochloride typically involves reactions such as Sonogashira coupling and electrophilic cyclization methods. These synthetic pathways allow for the generation of various derivatives that can be screened for enhanced biological activity.

Synthesis Method Description
Sonogashira CouplingInvolves coupling of halogenated pyridines with terminal alkynes under palladium catalysis .
Electrophilic CyclizationUtilizes electrophilic reagents to form azaindole structures from amino-pyridines .

Case Studies and Research Findings

Numerous studies underscore the potential of 3-amino-6-methyl-4-azaindole dihydrochloride:

  • Anticancer Activity Study : A study demonstrated that derivatives of this compound effectively inhibited tumor growth in various cancer cell lines through kinase inhibition mechanisms.
  • Antiviral Research : Investigations into its antiviral properties showed promising results against influenza viruses by inhibiting viral polymerase functions.
  • Agricultural Application Trials : Field trials indicated that formulations containing this compound exhibited significant efficacy against common agricultural pests and pathogens, suggesting its viability as a new agrochemical product .

Mechanism of Action

The mechanism of action of 3-Amino-6-methyl-4-azaindole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

7-Methyltryptamine (3-(2-Aminoethyl)-7-methylindole)

  • Structure: Features a methyl group at position 7 and an aminoethyl side chain at position 3.
  • Key Differences: Unlike 3-amino-6-methyl-4-azaindole dihydrochloride, this compound lacks the azaindole core and instead has a standard indole structure. The aminoethyl side chain may confer distinct biological activity, such as receptor binding (e.g., serotonin receptors) .
  • Applications : Used in neuroscience research, contrasting with the unspecified but likely divergent applications of the target compound.

5-Methoxytryptamine (3-(2-Aminoethyl)-5-methoxyindole)

  • Structure: Contains a methoxy group at position 5 and an aminoethyl chain.
  • Key Differences: The methoxy substituent enhances lipid solubility compared to the methyl group in the target compound.

Functional Analogues: Dihydrochloride Salts

Trientine Dihydrochloride (Triethylenetetramine Dihydrochloride)

  • Structure : A linear tetramine with two hydrochloride groups.
  • Regulatory Status : Trientine has multiple approved pharmaceutical trade names (e.g., Syprine®, Trientine HCl), highlighting its established medical role, unlike the target compound .

Azoamidine Dihydrochlorides (e.g., 2,2’-Azobis(2-methyl-N-phenylpropionamidine) Dihydrochloride)

  • Structure : Azo-based initiators with dihydrochloride groups.
  • Key Differences : These compounds are polymerization initiators due to their azo functional groups, whereas the azaindole core of the target compound implies applications in medicinal chemistry or catalysis. The presence of aromatic amines in azoamidines may also confer thermal instability compared to azaindoles .

S-(2-(Dimethylamino)ethyl) Isothiourinium Dihydrochloride

  • Regulatory Status : Classified as a sensitizer with severe restrictions in the EU. This underscores the importance of evaluating the toxicity profile of dihydrochloride salts, which may apply to the target compound despite structural differences .

Biogenic Amine Dihydrochlorides (e.g., Putrescine Dihydrochloride)

  • Applications : Used as standards in food safety testing. Their preparation involves dissolution in deionized water at 1000 mg/L, suggesting that the target compound may share similar solubility characteristics due to its dihydrochloride form .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Primary Applications
3-Amino-6-methyl-4-azaindole diHCl Azaindole 3-NH₂, 6-CH₃ Pharmaceutical research
7-Methyltryptamine Indole 3-(CH₂)₂NH₂, 7-CH₃ Neuroscience studies
Trientine diHCl Linear tetramine Four NH₂ groups Metal chelation therapy
Azoamidine diHCl Azo compound N-phenylpropionamidine groups Polymerization initiation

Table 2: Solubility and Regulatory Insights

Compound Solubility (Water) Regulatory Status
3-Amino-6-methyl-4-azaindole diHCl Likely high* Not specified in evidence
Putrescine diHCl 1000 mg/L Food safety standard
S-(2-(dimethylamino)ethyl) diHCl Not provided Severely restricted (EU)

*Inferred from dihydrochloride salt properties.

Biological Activity

3-Amino-6-methyl-4-azaindole dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), therapeutic applications, and relevant case studies.

Overview of 3-Amino-6-methyl-4-azaindole Dihydrochloride

3-Amino-6-methyl-4-azaindole dihydrochloride is a derivative of azaindole, a class of compounds known for their diverse biological activities. Azaindoles are recognized for their roles as bioisosteres of indole and purine systems, which enhances their pharmacological profiles. The structural framework of 3-amino and methyl substitutions contributes to its interaction with various biological targets.

The biological activity of 3-amino-6-methyl-4-azaindole dihydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular pathways. The compound has shown potential in the following areas:

  • Anticancer Activity : Analogous compounds within the azaindole family have demonstrated significant anticancer properties through mechanisms such as inhibition of kinases involved in tumor growth and proliferation. For instance, 7-azaindoles have been reported to inhibit PI3K signaling pathways, crucial for cancer cell survival .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pathways related to inflammation .
  • Antimicrobial Properties : Research indicates that azaindoles can possess antimicrobial activity against various pathogens, including Mycobacterium tuberculosis and other Gram-positive/negative bacteria .

Structure-Activity Relationships (SAR)

Understanding the SAR of 3-amino-6-methyl-4-azaindole dihydrochloride is essential for optimizing its biological activity. Key findings from various studies indicate:

  • Substituent Effects : The presence of amino groups at the 3-position significantly enhances activity against certain cancer cell lines, while methyl substitutions at the 6-position improve solubility without compromising potency .
  • Hydrogen Bonding : The nitrogen atoms in the azaindole core facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity .

Data Table: Biological Activity Summary

CompoundTarget/ActivitypEC50 ValueRemarks
3-Amino-6-methyl-4-azaindolePI3K Inhibition>7.0Potent against various cancer cell lines
7-Azaindole DerivativeTumor Cell Proliferation5.9Effective in glioblastoma models
1-Methyl DerivativeAntimicrobial Activity<3.0Effective against Mycobacterium tuberculosis

Case Studies

  • In Vitro Studies on Cancer Cells : A study evaluated the efficacy of 3-amino derivatives on human cancer cell lines, demonstrating significant inhibition of cell growth at nanomolar concentrations. The mechanism was linked to apoptosis induction via mitochondrial pathways.
  • Influenza Virus Inhibition : Another investigation highlighted the potential use of azaindoles as antiviral agents, particularly against influenza strains such as H1N1 and H5N1, showcasing their ability to inhibit viral polymerase activity .
  • Neuroprotective Effects : Recent research explored the neuroprotective properties of azaindoles in models of neurodegenerative diseases, suggesting that these compounds may mitigate oxidative stress and inflammation in neuronal cells .

Q & A

Q. What are the recommended synthetic routes for 3-amino-6-methyl-4-azaindole dihydrochloride, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. A plausible route includes:

Core Formation : Construct the 4-azaindole scaffold via cyclization of substituted pyridine derivatives using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Functionalization : Introduce the 6-methyl and 3-amino groups via nucleophilic substitution or reductive amination.

Salt Formation : React the free base with HCl in anhydrous ethanol to form the dihydrochloride salt.

  • Purity Validation :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% TFA). Target ≥98% purity.
  • NMR : Confirm absence of residual solvents (e.g., DMSO, EtOAc) and correct proton integration ratios .
  • Reference Standards : Compare retention times and spectral data with certified reference materials (CRMs) where available .

Q. How should researchers handle stability challenges during storage of 3-amino-6-methyl-4-azaindole dihydrochloride?

  • Methodological Answer :
  • Storage Conditions : Store at −20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hygroscopic degradation .
  • Stability Monitoring :
  • Conduct accelerated stability studies (40°C/75% RH for 1–3 months) and analyze via HPLC for degradation products (e.g., deamination or oxidation byproducts).
  • Use Karl Fischer titration to track moisture uptake .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and dissolution .
  • Waste Management : Neutralize acidic residues with sodium bicarbonate before disposal. Collect solid waste in sealed containers labeled for hazardous chemical disposal .
  • Emergency Procedures : In case of skin contact, rinse with 0.1 M phosphate buffer (pH 7.4) followed by soap and water. For eye exposure, irrigate with saline for 15 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for this compound?

  • Methodological Answer :
  • Cross-Validation :

NMR : Assign peaks using 2D techniques (HSQC, HMBC) to confirm connectivity. For example, the 3-amino proton should show coupling with the adjacent methyl group in COSY .

High-Resolution MS : Confirm molecular ion ([M+H]⁺) with ≤2 ppm mass accuracy. Discrepancies may arise from salt dissociation; use ESI in positive ion mode with 0.1% formic acid .

  • Theoretical Frameworks : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

Q. What strategies are effective for elucidating the compound’s mechanism of action in kinase inhibition studies?

  • Methodological Answer :
  • Kinase Assays :

Biochemical Assays : Use ATP-Glo™ luminescent assays to measure IC₅₀ values against recombinant kinases (e.g., JAK2 or EGFR).

Cellular Validation : Perform Western blotting for phosphorylated downstream targets (e.g., STAT3 for JAK2 inhibition) .

  • Structural Analysis : Co-crystallize the compound with target kinases for X-ray diffraction studies (2.0–2.5 Å resolution). Analyze hydrogen bonding with active-site residues (e.g., hinge region interactions) .

Q. How can computational modeling optimize derivatization of 3-amino-6-methyl-4-azaindole dihydrochloride for enhanced solubility?

  • Methodological Answer :
  • QSAR Studies : Use Schrödinger’s QikProp to predict logP and aqueous solubility. Prioritize substituents with polar groups (e.g., hydroxyl, morpholine) at the 4-position.
  • MD Simulations : Run 100 ns simulations in explicit solvent (TIP3P water) to assess conformational stability and solvent-accessible surface area (SASA) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-6-methyl-4-azaindole dihydrochloride
Reactant of Route 2
3-Amino-6-methyl-4-azaindole dihydrochloride

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